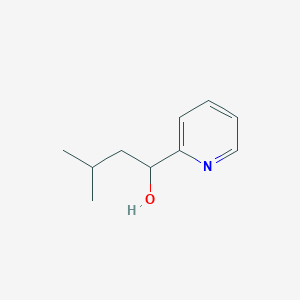

3-Methyl-1-(pyridin-2-yl)butan-1-ol

Description

Properties

IUPAC Name |

3-methyl-1-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)7-10(12)9-5-3-4-6-11-9/h3-6,8,10,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRULRYIURNCGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1 Pyridin 2 Yl Butan 1 Ol

Alkylation Approaches to Form Carbon-Carbon Bonds

The creation of the carbon-carbon bond between the pyridine (B92270) ring and the isobutyl group is a critical step in the synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-ol. This is typically achieved by the alkylation of a suitable pyridine-based precursor.

Direct Alkylation of Ketone Precursors with Organometallic Reagents

A primary route to forming the carbon skeleton of the target molecule involves the direct alkylation of a ketone precursor, namely 2-acetylpyridine (B122185), using organometallic reagents. nih.govwikipedia.org These reagents act as a source of nucleophilic carbon, attacking the electrophilic carbonyl carbon of the ketone.

Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are commonly employed for this purpose. saskoer.caorganicchemistrydata.org For the synthesis of this compound, an isobutyl-containing organometallic reagent like isobutylmagnesium bromide would react with 2-acetylpyridine. This reaction proceeds via a nucleophilic addition mechanism. The organometallic compound adds its isobutyl group to the carbonyl carbon, and a subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol. saskoer.ca

The general reaction can be challenging because organometallic reagents can react with other functional groups. However, the use of specific amides, known as Weinreb amides, can offer a solution to produce ketones from carboxylic acid derivatives, which can then be reduced. organicchemistrydata.org

Table 1: Organometallic Reagents in Alkylation

| Organometallic Reagent | Precursor | Product after Workup | Reference |

|---|---|---|---|

| Isobutylmagnesium bromide | 2-Acetylpyridine | This compound | wikipedia.orgsaskoer.ca |

| Isobutyllithium | 2-Acetylpyridine | This compound | saskoer.ca |

| Diisopropylzinc | 2-Acetylpyridine | This compound | researchgate.net |

Non-Catalytic Alkylation Strategies for Ketone Substrates

The classic addition of Grignard and organolithium reagents to ketone substrates represents a non-catalytic alkylation strategy. saskoer.ca These reactions are stoichiometric, meaning at least one equivalent of the organometallic reagent is required for each equivalent of the ketone. The reaction is driven by the high nucleophilicity of the carbanion-like alkyl group of the organometallic compound and the electrophilicity of the carbonyl carbon. youtube.com

The mechanism involves the formation of a tetrahedral intermediate after the nucleophilic attack. This intermediate is stable until an aqueous or weakly acidic workup is performed to protonate the oxygen, yielding the final alcohol product. saskoer.ca A significant challenge in these reactions is preventing multiple additions when using more reactive acyl compounds like esters or acid halides, though this is not an issue when starting from a ketone to produce a tertiary alcohol. saskoer.caorganicchemistrydata.org

Reductive Pathways for Alcohol Formation

Once the carbon framework is established in the form of a ketone, the subsequent step is the reduction of the carbonyl group to the hydroxyl group of the final alcohol.

Reduction of Corresponding Ketone Analogues

The direct precursor for this reduction is the ketone analogue, 3-Methyl-1-(pyridin-2-yl)butan-1-one. uni.lu This ketone can be synthesized and then reduced to form this compound. This two-step approach (alkylation followed by reduction) is a common alternative to the direct addition of an organometallic reagent to a ketone precursor.

The reduction of ketones to secondary alcohols can be achieved using a variety of reducing agents. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. For instance, the metabolism of 2-acetylpyridine in rat liver supernatant involves an enantioselective reduction of the carbonyl group. nih.gov Catalytic hydrogenation is another powerful method for ketone reduction, often employing catalysts like Raney nickel, platinum, or ruthenium under a hydrogen atmosphere. chemicalbook.com

Table 2: Common Reducing Agents for Ketone to Alcohol Conversion

| Reducing Agent | Typical Solvent(s) | Notes | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Mild and selective for aldehydes and ketones. | |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very powerful, reduces many carbonyl functional groups. | |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Isopropanol | Requires a metal catalyst (e.g., Ru, Pt, Pd). | chemicalbook.com |

Stereoselective Synthesis Strategies and Challenges

The target molecule, this compound, contains a chiral center at the carbon bearing the hydroxyl group. Therefore, controlling the stereochemistry of the synthesis to produce a single enantiomer (enantioselective synthesis) is a significant area of research.

Exploration of Chiral Catalysts for Enantioselective Production

Achieving enantioselectivity in the synthesis of chiral alcohols like this compound can be approached in two main ways: the enantioselective alkylation of the ketone precursor or the enantioselective reduction of the corresponding ketone.

Enantioselective alkylation often involves the use of a chiral catalyst or auxiliary that directs the incoming alkyl group to one face of the carbonyl. Research has shown that chiral lithium amides can act as noncovalent stereodirecting auxiliaries in the alkylation of 2-alkylpyridines, providing a route to chiral pyridine derivatives. nih.gov Similarly, chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalysts have been developed for the enantioselective C2-H alkylation of pyridines. nih.gov These advanced catalytic systems create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

Alternatively, the enantioselective reduction of the prochiral ketone, 3-Methyl-1-(pyridin-2-yl)butan-1-one, is a powerful strategy. This is often accomplished using chiral catalysts. For example, N-heterocyclic carbene-catalyzed reactions have been used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones with excellent enantioselectivities. rsc.org Photocatalysis using chiral catalysts has also emerged as a tool for creating chiral cyclic compounds. nih.gov The challenge lies in designing a catalyst that effectively differentiates between the two faces of the ketone, leading to a high enantiomeric excess (ee) of the desired alcohol enantiomer.

Limitations and Future Directions in Asymmetric Synthesis of this compound

The asymmetric synthesis of chiral alcohols, particularly those containing a pyridine moiety, is of significant interest due to their potential applications in medicinal chemistry and materials science. However, the development of efficient and highly stereoselective methods for the synthesis of this compound faces several challenges.

A primary limitation is the lack of specific, well-established protocols for the asymmetric synthesis of this particular compound. While general methods for the asymmetric reduction of ketones or the addition of organometallic reagents to aldehydes are known, their application to pyridinyl-substituted substrates can be complicated by the coordinating nature of the pyridine nitrogen. This can lead to catalyst inhibition or undesired side reactions, resulting in lower enantioselectivity and yield.

Future research should focus on the development of novel chiral catalysts and ligands that are tolerant of the pyridine functionality. This could involve the design of catalysts with specific steric and electronic properties that can effectively differentiate between the two enantiotopic faces of a prochiral precursor. Furthermore, exploring enzymatic or whole-cell biocatalytic approaches could offer a highly selective and environmentally benign alternative to traditional chemical methods. The continuous development of new synthetic methodologies will be crucial for unlocking the full potential of chiral pyridinyl alcohols like this compound.

Analogous Reactions and Transferable Methodologies (e.g., Ritter-type reactions involving benzylic alcohols)

While direct synthetic routes to this compound are under development, examining analogous reactions can provide valuable insights. The Ritter reaction, a method for converting alcohols or alkenes into N-alkyl amides using a nitrile in the presence of a strong acid, offers a pertinent example of a transferable methodology. wikipedia.org This reaction is particularly relevant as it can be applied to benzylic alcohols, which share structural similarities with pyridinyl alcohols. organic-chemistry.orgias.ac.in

The mechanism of the Ritter reaction involves the formation of a stable carbenium ion from the alcohol, which then undergoes nucleophilic attack by the nitrile. organic-chemistry.org Subsequent hydrolysis yields the corresponding amide. organic-chemistry.org The stability of the carbocation intermediate is a major factor in the success of the reaction. ias.ac.in

Recent advancements in the Ritter reaction have focused on developing milder and more environmentally friendly conditions. ias.ac.in These include the use of solid acid catalysts and alternative activating agents to avoid the use of strong, corrosive acids like sulfuric acid. ias.ac.in

A variety of benzylic alcohols have been successfully employed in Ritter-type reactions, as highlighted in the table below, demonstrating the versatility of this methodology.

| Alcohol Substrate | Nitrile | Catalyst/Conditions | Product | Reference |

| Diphenylmethanol | Acetonitrile | Silica-bonded N-propyl sulphamic acid (SBNPSA), solvent-free | N-(diphenylmethyl)acetamide | ias.ac.in |

| Benzylic alcohols | Various nitriles | Fe(ClO4)3·H2O, solvent-free, 80°C | N-benzyl amides | organic-chemistry.orgmissouri.edu |

| Tertiary alcohols | Various nitriles | SBNPSA, solvent-free | N-tert-alkyl amides | ias.ac.in |

| Benzylic alcohols | Various nitriles | Formic acid, reflux | N-benzyl amides | missouri.edu |

The principles of the Ritter reaction, particularly the generation of a reactive intermediate from an alcohol, could potentially be adapted for the synthesis of derivatives of this compound. For instance, by modifying the reaction conditions and reagents, it might be possible to intercept the carbocation intermediate with different nucleophiles, leading to a range of functionalized products. The challenges associated with the Ritter reaction, such as the need for strong acids and the generation of salt byproducts, also offer important considerations for the development of new synthetic routes. wikipedia.org

Physicochemical Properties

Structural and Stereochemical Aspects

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C-1 of the butan-1-ol chain). This means the compound can exist as a pair of enantiomers, (R)-3-Methyl-1-(pyridin-2-yl)butan-1-ol and (S)-3-Methyl-1-(pyridin-2-yl)butan-1-ol. The synthesis of this compound via the reduction of the corresponding ketone without a chiral catalyst would result in a racemic mixture (an equal mixture of both enantiomers). Enantiomerically pure forms would require either a stereoselective synthesis or resolution of the racemic mixture.

Coordination Chemistry and Catalytic Applications of 3 Methyl 1 Pyridin 2 Yl Butan 1 Ol and Its Derivatives

3-Methyl-1-(pyridin-2-yl)butan-1-ol as a Prochiral or Chiral Ligand Precursor

This compound is a chiral secondary alcohol that possesses a stereogenic center at the carbon atom bearing the hydroxyl group. This inherent chirality, or its potential to act as a prochiral precursor, makes it a valuable building block in asymmetric catalysis. The presence of both a nitrogen atom within the pyridine (B92270) ring and an oxygen atom in the hydroxyl group allows for the formation of stable chelate rings with metal centers.

The pyridine nitrogen acts as a Lewis base, readily coordinating to a variety of transition metals. The hydroxyl group, upon deprotonation, can form a metal-alkoxide bond, creating a bidentate [N, O]⁻ ligand. The stereochemistry of the ligand, dictated by the configuration at the carbinol center, can create a chiral environment around the metal, which is crucial for inducing enantioselectivity in catalytic transformations.

The synthetic accessibility of such pyridinyl alcohols allows for the systematic modification of the ligand structure. For instance, variations in the alkyl chain or substitution on the pyridine ring can fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Design and Synthesis of Metal Complexes Incorporating this compound Derived Ligands

The design and synthesis of metal complexes with ligands derived from this compound follow established principles of coordination chemistry. The deprotonated alcohol, acting as an anionic [N, O]⁻ ligand, can react with a variety of metal precursors, such as metal halides or acetates, to form stable complexes. The multidentate nature of these ligands is crucial for complexation with a broad range of transition metals. nih.gov

The synthesis of these complexes is often straightforward, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can exhibit various coordination geometries depending on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. For example, with late transition metals, square planar or tetrahedral geometries are common, while octahedral geometries are often observed with first-row transition metals. nih.gov

Polydentate analogues derived from the core structure of this compound can lead to the formation of polynuclear metal complexes. These extended structures can exhibit interesting magnetic or catalytic properties arising from the cooperative effects of multiple metal centers held in close proximity. researchgate.net

Table 1: Examples of Transition Metal Complexes with Pyridinyl Alcohol Ligands This table is illustrative and based on general knowledge of pyridinyl alcohol complexes, as specific data for this compound complexes is not readily available in the searched literature.

| Metal Ion | Typical Precursor | Potential Coordination Geometry | Reference |

| Copper(II) | CuCl₂, Cu(OAc)₂ | Square Planar, Tetrahedral | researchgate.net |

| Nickel(II) | NiCl₂, Ni(OAc)₂ | Square Planar, Octahedral | nih.govresearchgate.net |

| Palladium(II) | PdCl₂, Pd(OAc)₂ | Square Planar | nih.gov |

| Rhodium(III) | RhCl₃·3H₂O | Octahedral | rsc.org |

| Iridium(III) | [IrCl₂(cod)]₂ | Octahedral | rsc.org |

Applications in Homogeneous Catalysis

Metal complexes derived from chiral pyridinyl alcohols like this compound are promising candidates for catalysts in a variety of homogeneous reactions, particularly those requiring a well-defined chiral environment.

The primary application of chiral ligands is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product in excess over the other. The chiral metal complex acts as a catalyst that preferentially facilitates the formation of one enantiomer. In the context of this compound derived ligands, the stereocenter on the ligand backbone transfers its chirality to the catalytic active site.

These types of ligands have been explored in various enantioselective reactions. While specific examples for this compound are not extensively documented in the provided search results, the broader class of chiral pyridinyl alcohol ligands has shown promise in reactions such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. nih.govpnas.org The combination of a soft pyridine donor and a hard alkoxide donor allows for the modulation of the electronic properties at the metal center, which is a key factor in catalyst performance.

Table 2: Potential Enantioselective Transformations Catalyzed by Chiral Pyridinyl Alcohol Metal Complexes This table is illustrative and based on general applications of similar chiral ligands.

| Reaction Type | Substrate | Product | Potential Metal Catalyst | Reference |

| Asymmetric Hydrogenation | Prochiral ketones | Chiral secondary alcohols | Ru, Rh, Ir | nih.gov |

| Asymmetric Transfer Hydrogenation | Prochiral imines | Chiral amines | Ru, Rh, Ir | nih.gov |

| Asymmetric Allylic Alkylation | Allylic substrates | Chiral allylated products | Pd | google.com |

The functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. Transition metal catalysis has emerged as a powerful tool to address this challenge. Pyridine-containing directing groups are widely used to achieve site-selective C-H activation. The nitrogen atom of the pyridine ring can coordinate to the metal center, bringing it into close proximity to a specific C-H bond, thereby facilitating its cleavage.

Ligands derived from this compound can be employed in such reactions. The pyridine moiety can act as the directing group for C-H activation at the ortho-position of the pyridine ring itself or, more interestingly, in a substrate that is tethered to the ligand. While direct C(sp³)-H alkylation using this specific ligand is not detailed in the provided search results, the principles of directed C-H activation are well-established for pyridine-containing molecules. rsc.orgacs.orgbeilstein-journals.org The steric and electronic properties of the ligand, influenced by the 3-methylbutyl group, could play a crucial role in controlling the regioselectivity and reactivity of such transformations.

Quantum Chemical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. It has been widely applied to study pyridine-containing compounds, offering valuable data on their structure and behavior. researchgate.netnih.govresearchgate.net

The electronic structure of this compound is characterized by the interplay between the electron-deficient pyridine ring and the electron-donating alkyl alcohol substituent. DFT calculations are instrumental in quantifying the electronic properties, such as the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net

In related pyridine derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient aromatic ring. researchgate.net For this compound, the pyridine ring, particularly the nitrogen atom, influences the electronic distribution and potential sites for electrophilic attack. The hydroxyl group also plays a significant role in the molecule's electronic properties through its ability to engage in hydrogen bonding.

Table 1: Calculated Electronic Properties of a Representative Pyridine Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the electron-donating capability. |

| LUMO Energy | -1.2 | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 | Relates to chemical reactivity and stability. |

Note: Data is illustrative for a similar pyridine compound based on general findings in the literature. researchgate.net

The structure of this compound allows for significant conformational flexibility due to rotation around several single bonds, including the bond connecting the chiral carbon to the pyridine ring and the bonds within the butyl side chain. Conformational analysis, often performed using computational methods, helps to identify the most stable conformers and the energy barriers between them. rsc.orgresearchgate.net

Studies on analogous N'-(2-pyridyl) compounds have shown that the orientation of the pyridine nitrogen's lone pair relative to the rest of the molecule is a critical factor in determining the preferred conformation. rsc.org For this compound, it is expected that the molecule exists as an equilibrium of different conformers, with the most stable ones minimizing steric hindrance between the isobutyl group and the pyridine ring. The presence of a chiral center at the carbinol carbon also means the molecule exists as a pair of enantiomers, (R)- and (S)-3-Methyl-1-(pyridin-2-yl)butan-1-ol.

Reaction Mechanism Modeling and Energetics

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions and understanding their energetic profiles.

The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one. chemnet.com Alternatively, it can be synthesized via the reaction of 2-lithiopyridine with isovaleraldehyde. Computational studies on similar nucleophilic addition reactions to carbonyls or pyridine rings help to model the reaction pathways. researchgate.net

These models can identify the structure of the transition state—the highest energy point along the reaction coordinate. For instance, in a Grignard-type reaction, the modeling would detail the coordination of the magnesium ion between the reactants and the subsequent nucleophilic attack. The energy of this transition state determines the activation energy and, consequently, the reaction rate. DFT calculations have been successfully used to map the energy diagrams for the formation of related amino alcohols, identifying intermediates and transition states. researchgate.net

Computational studies provide deep insights into the factors governing the reactivity and selectivity of chemical reactions. In the synthesis of this compound, achieving enantioselectivity in the reduction of the precursor ketone is often a key objective.

Modeling the interaction of the ketone with a chiral reducing agent can explain the origin of stereoselectivity. By calculating the energies of the different transition states leading to the (R) and (S) enantiomers, chemists can predict which enantiomer will be the major product. These models often reveal that subtle steric and electronic interactions between the substrate, the reagent, and the catalyst are responsible for the observed selectivity. Studies on related systems have shown that the electrophilicity of reactants, which can be calculated computationally, is a key factor in their reactivity. mdpi.com

Prediction and Validation of Spectroscopic Properties

Quantum chemical calculations are now routinely used to predict various spectroscopic properties of molecules with a high degree of accuracy. researchgate.net

These predicted spectra serve as a valuable tool for validating the identity and structure of newly synthesized compounds by comparing them with experimental data. For this compound, computational methods can predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies. rsc.orgresearchgate.net

DFT calculations, often using functionals like B3LYP in conjunction with appropriate basis sets, can provide NMR predictions that are in good agreement with experimental values, typically within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C. researchgate.net Similarly, calculated IR frequencies, when properly scaled, can accurately reproduce the positions of experimental absorption bands, aiding in the assignment of vibrational modes to specific functional groups. This has been demonstrated in studies of various quinoline (B57606) derivatives, where theoretical calculations supported the analysis of spectroscopic data. nih.govnih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Pyridine Moiety

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | 150.1 | 149.8 |

| Pyridine C3 | 124.5 | 123.7 |

| Pyridine C4 | 137.0 | 136.5 |

| Pyridine C5 | 122.8 | 122.1 |

| Pyridine C6 | 149.2 | 148.9 |

Note: Data is representative for a substituted pyridine ring and illustrates the typical accuracy of DFT predictions.

Conclusion

3-Methyl-1-(pyridin-2-yl)butan-1-ol emerges as a compound of significant interest within the broader class of pyridine-substituted alcohols. Its synthesis is accessible through well-established chemical transformations, and its structure can be unequivocally determined using modern spectroscopic methods. The interplay of the reactive hydroxyl group and the versatile pyridine (B92270) ring endows this molecule with a rich chemical reactivity, making it a valuable building block for the synthesis of more complex molecular architectures. Further research into the stereoselective synthesis and the exploration of its applications in catalysis and medicinal chemistry are promising avenues for future investigation.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of 3-Methyl-1-(pyridin-2-yl)butan-1-ol displays characteristic signals that confirm its structure. The protons on the pyridine (B92270) ring typically appear as a multiplet in the aromatic region, between δ 7.1 and 8.5 ppm. The proton of the hydroxyl group (-OH) is expected to show a broad signal, generally between δ 1.5 and 2.0 ppm, due to hydrogen bonding and exchange. The aliphatic protons of the methyl and butanol chain resonate in the upfield region, from approximately δ 0.8 to 1.6 ppm. The specific chemical shifts and splitting patterns (multiplicity) are dictated by the electronic environment and the number of adjacent protons, respectively.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. As with other alcohols, the carbon atom bearing the hydroxyl group is expected to be deshielded and appear at a characteristic chemical shift. magritek.com The carbons of the pyridine ring will resonate in the aromatic region of the spectrum. The low natural abundance of the ¹³C isotope means that obtaining a spectrum can be more time-consuming compared to ¹H NMR. organicchemistrydata.org To simplify the often complex ¹³C spectra, broadband decoupling is commonly used to remove the coupling between carbon and proton atoms. organicchemistrydata.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Please note that these are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Pyridine C2 | - | ~160 | - |

| Pyridine C3 | ~7.5 | ~122 | Doublet |

| Pyridine C4 | ~7.7 | ~136 | Triplet |

| Pyridine C5 | ~7.2 | ~121 | Triplet |

| Pyridine C6 | ~8.5 | ~149 | Doublet |

| CH(OH) | ~4.8 | ~75 | Triplet |

| CH₂ | ~1.8 | ~45 | Multiplet |

| CH(CH₃)₂ | ~1.9 | ~34 | Multiplet |

| CH₃ | ~0.9 | ~22 | Doublet |

| OH | Variable | - | Singlet (broad) |

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the carbon chain of the butanol moiety and confirming the relative positions of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. Each cross-peak links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for connecting the butanol side chain to the pyridine ring by showing a correlation between the proton on the carbinol carbon and the carbons of the pyridine ring.

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous picture of the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be expected to show a molecular ion peak [M+H]⁺ at an m/z of approximately 166.1232, corresponding to the molecular formula C₁₀H₁₅NO.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of water). libretexts.org For this compound, key fragmentation could involve:

Loss of a propyl radical: Cleavage of the bond between the carbinol carbon and the adjacent CH₂ group could lead to a fragment containing the pyridine ring and the hydroxyl group.

Loss of the pyridine ring: Fragmentation could also result in the loss of the pyridinyl group, leading to a charged butanol fragment.

Dehydration: The loss of a water molecule (18 atomic mass units) is a common fragmentation pathway for alcohols. libretexts.org

The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), helps to confirm the connectivity of the molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the aliphatic part of the molecule. Aromatic C-H stretching bands may appear slightly above 3000 cm⁻¹.

C=N and C=C Stretch: The pyridine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the secondary alcohol is expected in the range of 1000-1200 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium to Strong |

| C-H (Aromatic) | Stretching | ~3050 | Medium to Weak |

| C=N, C=C (Pyridine) | Stretching | 1400-1600 | Medium to Strong |

| C-O (Secondary Alcohol) | Stretching | 1000-1200 | Strong |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if applicable to enantiomerically enriched samples)

Since this compound is a chiral molecule, it can exist as two enantiomers. Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), can be used to determine the absolute configuration (R or S) of an enantiomerically enriched sample. ECD measures the differential absorption of left and right circularly polarized light.

The experimental ECD spectrum of a purified enantiomer can be compared to theoretical spectra calculated for both the R and S configurations using computational methods like density functional theory (DFT). A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomer. This technique is crucial for understanding the stereochemical aspects of the molecule's synthesis and biological activity.

Synthetic Utility and Derivatization Potential of 3 Methyl 1 Pyridin 2 Yl Butan 1 Ol

Role as a Key Building Block in Multi-Step Organic Synthesis

The unique combination of a hydrogen-bonding hydroxyl group and the electron-deficient pyridine (B92270) ring in 3-Methyl-1-(pyridin-2-yl)butan-1-ol makes it a valuable intermediate for a variety of chemical transformations. google.com While extensive, multi-step total syntheses starting from this specific alcohol are not widely documented in publicly available literature, its potential as a key building block is evident from the reactivity of its functional groups.

The hydroxyl group can be readily oxidized to the corresponding ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one. google.com This ketone can then serve as an electrophilic site for various nucleophilic addition reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Conversely, the alcohol can be a precursor for substitution reactions, for instance, by converting the hydroxyl group into a better leaving group.

Furthermore, the pyridine nitrogen atom can be quaternized or oxidized to an N-oxide, which modifies the electronic properties of the ring and provides additional reaction sites. These fundamental transformations are the cornerstone of multi-step synthesis, enabling the construction of complex molecular architectures from a relatively simple starting material. The synthesis of 3-methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for the antidiabetic drug Repaglinide, involves similar structural motifs and a series of reactions including Grignard reaction, oxidation, substitution, oximation, and reduction, highlighting the potential of such pyridyl alcohols in the synthesis of bioactive molecules. researchgate.net

Preparation of Novel Pyridine-Containing Scaffolds

The pyridine moiety is a ubiquitous feature in many biologically active compounds and functional materials. nih.govsemanticscholar.org The derivatization of this compound offers a pathway to novel pyridine-containing scaffolds. For instance, the hydroxyl group can be used as an anchor point to introduce other cyclic or heterocyclic systems.

Development of Libraries of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a critical component of drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. The generation of a library of derivatives from a lead compound is a common strategy in SAR investigations. This compound is a suitable starting point for creating such a library due to its modifiable functional groups.

Systematic modifications can be made to both the side chain and the pyridine ring. For instance, the hydroxyl group can be esterified or etherified with a variety of substituents to probe the effect of steric and electronic changes in this region. The isobutyl group can be replaced with other alkyl or aryl groups to explore the impact of lipophilicity and size. On the pyridine ring, electrophilic or nucleophilic aromatic substitution reactions could introduce a range of functional groups at different positions, provided a suitable activation or deactivation strategy is employed.

While specific SAR studies centered on a library derived from this compound are not explicitly detailed in the available literature, numerous studies on other pyridine-containing scaffolds demonstrate the utility of this approach. For example, SAR studies on arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors involved the systematic variation of substituents on the pyridine and phenyl rings to optimize activity. mdpi.com Similarly, the discovery of potent influenza virus inhibitors was achieved through SAR studies of piperidine-based derivatives, where the ether linkage to a quinoline (B57606) (a related nitrogen-containing heterocycle) was found to be crucial for activity. rsc.org These examples underscore the potential of applying similar library-based SAR strategies to derivatives of this compound to discover new bioactive agents.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Methyl-1-(pyridin-2-yl)butan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can involve nucleophilic substitution or Grignard reactions. For example, reacting 2-pyridylmagnesium bromide with 3-methylbutan-1-ol derivatives under anhydrous conditions (THF, 0–5°C) may yield the target compound. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of pyridine derivative to alcohol), using catalysts like Cu(I) salts, and controlling temperature to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended . Kinetic studies, as demonstrated for butan-1-ol derivatives in oxidation reactions, highlight the importance of substrate concentration and solvent polarity .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyridin-2-yl group will show aromatic protons as a multiplet (δ 7.1–8.5 ppm), while the hydroxyl proton (δ 1.5–2.0 ppm, broad) and methyl/butanol chain protons (δ 0.8–1.6 ppm) confirm the aliphatic backbone.

- HRMS : Expected molecular ion [M+H]⁺ at m/z 166.16 (C₁₀H₁₅NO).

- Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) must be considered to resolve splitting patterns, as shown in analogous alcohol analyses .

Q. What chromatographic methods are suitable for purity assessment of this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min and UV detection (254 nm) ensures baseline separation of impurities. For GC-MS, derivatization with BSTFA enhances volatility .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is critical for determining absolute configuration. Crystals grown via slow evaporation (ethanol/water) should be analyzed at 100 K. The pyridyl ring’s planarity and hydrogen-bonding interactions (O–H···N) help refine the structure. Compare experimental data with computational models (e.g., Mercury CSD) to validate stereochemistry .

Q. What computational strategies predict the biological activity of this compound against enzyme targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can simulate interactions with enzymes like cytochrome P450. Use the PubChem 3D conformer (CID: [compound-specific ID]) as a starting structure. Free energy perturbation (FEP) calculations quantify binding affinity, while QSAR models prioritize substituent modifications for enhanced activity .

Q. How to address contradictions in reported reaction yields or spectroscopic data across studies?

- Methodological Answer : Systematically evaluate variables:

- Reaction conditions : Trace moisture or oxygen may reduce yields; replicate under inert atmosphere (N₂/Ar).

- Analytical discrepancies : Cross-validate NMR shifts using internal standards (e.g., TMS) and ensure solvent deuteriation levels are consistent.

- Crystallinity : Poorly diffracting crystals may lead to incorrect structural assignments; optimize crystallization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.